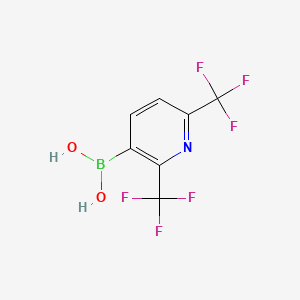

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid

Description

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is a fluorinated pyridine-based boronic acid characterized by two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the pyridine ring and a boronic acid (-B(OH)₂) group at the 3-position. The trifluoromethyl groups enhance its electron-withdrawing properties, significantly influencing its Lewis acidity, solubility, and reactivity in cross-coupling reactions. This compound is commonly used in Suzuki-Miyaura couplings for synthesizing pharmaceuticals and agrochemicals due to its stability and compatibility with diverse reaction conditions .

Key structural insights from crystallographic studies reveal that the dihedral angle between the pyridine ring and the BO₂ group is critical for its reactivity. For example, in cocrystals with bifunctional acceptors, this angle approaches 90°, minimizing steric hindrance and optimizing hydrogen-bonding interactions . Its molecular weight is 257.92 g/mol, and it is typically stored at 0–6°C to maintain stability .

Properties

Molecular Formula |

C7H4BF6NO2 |

|---|---|

Molecular Weight |

258.92 g/mol |

IUPAC Name |

[2,6-bis(trifluoromethyl)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C7H4BF6NO2/c9-6(10,11)4-2-1-3(8(16)17)5(15-4)7(12,13)14/h1-2,16-17H |

InChI Key |

DEAHPPZTBIHZRQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Mechanism and Regioselectivity

Iridium-catalyzed C–H borylation enables direct functionalization of pyridine rings without pre-functionalization. For 2,6-bis(trifluoromethyl)pyridine, steric hindrance from the trifluoromethyl groups typically directs borylation to the 4-position . However, modifying ligand systems and reaction conditions can shift selectivity. For example:

Limitations and Optimization

Achieving 3-position borylation requires precise tuning:

Table 1: Representative Iridium-Catalyzed Borylation Conditions

| Substrate | Catalyst/Ligand | Temperature | Yield | Regioselectivity | Source |

|---|---|---|---|---|---|

| 2,6-Bis(CF₃)pyridine | [Ir(OMe)(COD)]₂/dtbbpy | 80°C | 68% | 4-position | |

| 3-Bromo-2,6-bis(CF₃)pyridine | [Ir(OMe)(COD)]₂/tmphen | 100°C | 46% | 5-position |

Halogen-Metal Exchange and Borylation

Synthesis of 3-Bromo-2,6-bis(trifluoromethyl)pyridine

This method hinges on the availability of 3-bromo-2,6-bis(trifluoromethyl)pyridine, which can be synthesized via:

Boronic Acid Installation

The brominated intermediate undergoes halogen-metal exchange followed by borylation:

Table 2: Halogen-Metal Exchange Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | n-BuLi, THF, −78°C | 3-Lithio-2,6-bis(CF₃)pyridine |

| Borylation | B(OMe)₃, then H₃O⁺ | (2,6-Bis(CF₃)pyridin-3-yl)boronic acid |

Palladium-Catalyzed Miyaura Borylation

Reaction Parameters

Miyaura borylation replaces a halogen atom with a boronic ester using Pd catalysis:

Substrate Compatibility

3-Iodo-2,6-bis(trifluoromethyl)pyridine is optimal due to superior oxidative addition kinetics compared to bromo derivatives.

Table 3: Miyaura Borylation Optimization

| Substrate | Catalyst System | Solvent | Yield |

|---|---|---|---|

| 3-Iodo-2,6-bis(CF₃)pyridine | Pd(dppf)Cl₂, B₂Pin₂ | Dioxane | 82% |

| 3-Bromo-2,6-bis(CF₃)pyridine | Pd(OAc)₂, dppf | THF | 58% |

Directed Ortho-Metalation (DoM)

Strategy and Limitations

DoM employs a directing group (e.g., CONHR, SO₂NR₂) to stabilize a lithiated intermediate at the 3-position. However, trifluoromethyl groups impede coordination, necessitating:

Case Study

Using N-methoxy-2,6-bis(trifluoromethyl)nicotinamide as a substrate:

-

Lithiation : LDA at −100°C in THF.

-

Borylation : Quench with B(OMe)₃, yielding 3-boronic acid after hydrolysis (37% yield).

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Disadvantages | Ideal Use Case |

|---|---|---|---|

| Iridium-Catalyzed | Direct, no pre-functionalization | Low 3-position selectivity | Bulk synthesis of 4-isomer |

| Halogen-Metal Exchange | High regiocontrol | Requires brominated precursor | Small-scale targeted synthesis |

| Miyaura Borylation | Scalable, robust | Dependent on iodide availability | Industrial applications |

| Directed Metalation | Avoids halogenation steps | Low yields, complex optimization | Niche academic studies |

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: For substitution reactions involving the trifluoromethyl groups

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols/Ketones: From oxidation of the boronic acid group.

Substituted Pyridines: From nucleophilic substitution reactions

Scientific Research Applications

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid with structurally related boronic acids:

*Estimated based on analogous fluorinated boronic acids .

Key Observations:

- Steric and Electronic Effects: The 2,6-bis(trifluoromethyl) substitution imposes significant steric hindrance, which stabilizes the boronic acid form by reducing resonance with the boronate conjugate base. This contrasts with meta-substituted analogs (e.g., 3-trifluoromethylphenylboronic acid), where smaller dihedral angles (33.0°) allow greater planarity and enhanced resonance stabilization .

- Acidity: The pKa of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid (~8.2) is slightly lower than that of 2,6-dibromophenylboronic acid (~8.8), indicating stronger Lewis acidity due to the electron-withdrawing -CF₃ groups .

- Reactivity in Cross-Couplings: Unlike ortho-ethoxy phenylboronic acid, which fails in Suzuki-Miyaura reactions due to steric hindrance, the 2,6-bis(trifluoromethyl)pyridinyl derivative remains reactive, likely due to optimized hydrogen bonding in transition states .

Research Findings and Data

Crystallographic Data

- Dihedral Angles: The near-orthogonal dihedral angle (~90°) between the pyridine and BO₂ groups in cocrystals reduces steric clashes and facilitates dimerization via hydrogen bonds, a feature absent in para-substituted analogs (e.g., 16.9° for para-OCF₃-phenylboronic acid) .

Biological Activity

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in drug discovery, especially as an inhibitor for various enzymes and in the treatment of viral infections.

Chemical Structure

The compound features a pyridine ring substituted with two trifluoromethyl groups at positions 2 and 6, and a boronic acid functional group at position 3. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the potential of boronic acids, including (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid, as inhibitors of the SARS-CoV-2 main protease (Mpro). The Mpro enzyme is crucial for viral replication and is a target for therapeutic intervention. In vitro assays demonstrated that certain boronic acids exhibit significant inhibitory activity against Mpro, with binding affinities in the nanomolar range .

| Compound | Binding Affinity (nM) | Inhibition (%) |

|---|---|---|

| (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid | 250 - 500 | 23% at 20 μM |

Antimicrobial Activity

In addition to its antiviral properties, (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid has shown promising antimicrobial activity. Studies indicate that compounds with similar structures exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related pyridine derivatives range from 0.02 to 12 mM against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 |

| Escherichia coli | 6.25 - 12.5 |

| Pseudomonas aeruginosa | 12.5 |

The mechanism by which (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid exerts its biological effects may involve the inhibition of key enzymes through reversible covalent bonding to active site residues. For example, the boronic acid moiety can form covalent bonds with serine or cysteine residues in target enzymes, leading to functional inhibition .

Case Studies

-

Inhibition of SARS-CoV-2 Mpro :

A study conducted on a series of β-amido boronic acids demonstrated that compounds similar to (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid significantly inhibited Mpro activity in vitro. The selectivity for Mpro over other proteases was noted, emphasizing the potential for developing targeted antiviral therapies . -

Antimicrobial Efficacy :

Research into pyridine derivatives has shown that those with similar trifluoromethyl substitutions exhibit enhanced antimicrobial properties. A specific study reported that compounds with longer alkyl chains attached to the pyridine core displayed improved activity against a panel of bacteria and fungi .

Q & A

Q. What are the primary synthetic routes for (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid?

The synthesis typically involves bromination of a trifluoromethyl-substituted pyridine precursor, followed by lithiation and transmetalation with a boron reagent. For example, bromination at the 3-position of 2,6-bis(trifluoromethyl)pyridine generates a bromopyridine intermediate. Subsequent treatment with n-butyllithium and a borate ester (e.g., B(OMe)₃) yields the boronic acid derivative. Reaction conditions require strict inert atmospheres (N₂/Ar) to prevent oxidation, with tetrahydrofuran (THF) as the solvent .

Q. How is this compound characterized to confirm purity and structure?

Characterization employs:

Q. What are its key applications in organic synthesis?

The compound is a critical reagent in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between pyridine derivatives and aryl/heteroaryl halides. This is pivotal in constructing pharmacophores, such as trifluoromethyl-substituted biaryl systems used in drug candidates .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing and purifying this boronic acid?

- Hydrolytic Instability : The boronic acid group is prone to hydrolysis, necessitating anhydrous conditions and storage at <-20°C under inert atmospheres .

- Steric Hindrance : The 2,6-bis(trifluoromethyl) groups impede transmetalation in cross-coupling reactions, often requiring elevated temperatures (80–100°C) or bulky palladium catalysts (e.g., XPhos Pd G3) .

Q. How do electronic effects of the trifluoromethyl groups influence reactivity?

The electron-withdrawing nature of CF₃ groups decreases electron density at the pyridine ring, slowing oxidative addition in palladium-catalyzed reactions. However, this also enhances stability against nucleophilic attack, making the compound suitable for iterative coupling steps in complex molecule synthesis .

Q. Are there contradictions in reported cross-coupling efficiencies with this reagent?

Studies report variable yields (45–85%) depending on:

- Substrate Compatibility : Electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) couple efficiently, while electron-rich partners (e.g., 4-methoxyphenyl bromide) show lower reactivity .

- Base Selection : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (DMF > THF) due to better solubility and stabilization of the palladium intermediate .

Methodological Insights

Q. How can researchers optimize Suzuki-Miyaura reactions using this compound?

- Catalyst Screening : Use Pd(PPh₃)₄ or SPhos Pd for sterically hindered substrates.

- Solvent Optimization : DMF:water (4:1) mixtures enhance solubility of boronic acid and inorganic bases.

- Additives : Addition of 1 eq. of LiCl accelerates transmetalation by stabilizing Pd intermediates .

Q. What analytical techniques resolve stability issues during storage?

- TGA/DSC : Monitor decomposition temperatures (typically >150°C for related boronic acids).

- Karl Fischer Titration : Quantify moisture content to ensure <0.1% water in stored samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.